(2-Chloro-4-fluoro-5-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving “(2-Chloro-4-fluoro-5-methylphenyl)methanol” are not well-documented in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Chloro-4-fluoro-5-methylphenyl)methanol” are not well-documented in the available literature .Scientific Research Applications
Synthesis and Catalysis
(2-Chloro-4-fluoro-5-methylphenyl)methanol is involved in innovative synthetic routes, demonstrating the utility in organic chemistry for constructing complex molecular architectures. For example, its derivatives have been synthesized through palladium-catalyzed C-H halogenation reactions, showing advantages such as milder reaction conditions, higher yields, better selectivity, and high chemical diversity compared to traditional methods (Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014). Additionally, its role in the kinetics of La3+-promoted methanolysis of S-aryl methylphosphonothioates highlights its potential in developing decontamination methodologies for toxic byproducts (Basab B. Dhar, D. Edwards, & R. S. Brown, 2011).
Chemical Rearrangements and Syntheses
The compound also finds application in the rearrangement processes to create novel methanopyrrolidine alcohols and fluorides, showcasing its versatility in organic synthesis. These processes are facilitated by agents like Selectfluor and Deoxo-Fluor, enabling the preparation of structurally diverse compounds (Grant R Krow et al., 2004).
Crystallography and Material Science
In material science, the detailed crystal structure analysis of derivatives related to (2-Chloro-4-fluoro-5-methylphenyl)methanol, such as nuarimol, provides insights into molecular interactions and assembly. The study on nuarimol shows how hydrogen bonding and π-interactions contribute to the stability and formation of crystal networks, which is crucial for the development of materials and drugs (Gihaeng Kang et al., 2015).
Methanolysis and Environmental Applications
The kinetics of methanolysis reactions involving (2-Chloro-4-fluoro-5-methylphenyl)methanol derivatives underline their significance in environmental chemistry, particularly in strategies for the decontamination of hazardous substances. The La3+-catalyzed methanolysis study indicates a promising pathway for breaking down toxic organophosphorus compounds efficiently (Basab B. Dhar, D. Edwards, & R. S. Brown, 2011).
Safety and Hazards
properties
IUPAC Name |
(2-chloro-4-fluoro-5-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGXSVRJVFABPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-fluoro-5-methylphenyl)methanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.